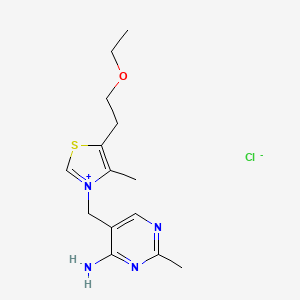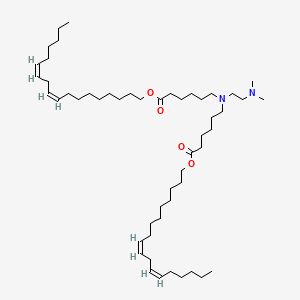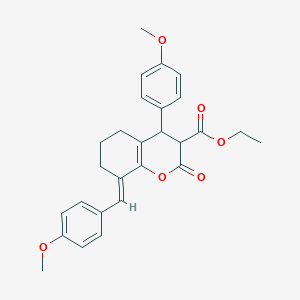
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-ethoxyethyl)-4-methylthiazol-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-ethoxyethyl)-4-methylthiazol-3-ium chloride is a synthetic organic compound that belongs to the class of thiazolium salts
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-ethoxyethyl)-4-methylthiazol-3-ium chloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the condensation of appropriate starting materials under acidic or basic conditions.
Introduction of the pyrimidine moiety: This step involves the coupling of the thiazole intermediate with a pyrimidine derivative.
Quaternization: The final step involves the quaternization of the thiazole nitrogen with an alkyl halide to form the thiazolium salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could be used to modify the pyrimidine or thiazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Organic Synthesis: As a reagent or catalyst in various organic transformations.
Materials Science: In the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiamine (Vitamin B1): Another thiazolium compound with a pyrimidine ring, used as a vitamin supplement.
Benzothiazoles: Compounds with a similar thiazole ring structure, used in various chemical applications.
Uniqueness
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-ethoxyethyl)-4-methylthiazol-3-ium chloride is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H21ClN4OS |
|---|---|
Poids moléculaire |
328.9 g/mol |
Nom IUPAC |
5-[[5-(2-ethoxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;chloride |
InChI |
InChI=1S/C14H21N4OS.ClH/c1-4-19-6-5-13-10(2)18(9-20-13)8-12-7-16-11(3)17-14(12)15;/h7,9H,4-6,8H2,1-3H3,(H2,15,16,17);1H/q+1;/p-1 |
Clé InChI |
ORSMTNWUVLNUPB-UHFFFAOYSA-M |
SMILES canonique |
CCOCCC1=C([N+](=CS1)CC2=CN=C(N=C2N)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13364183.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364187.png)
![3-[(Methylsulfanyl)methyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364197.png)

![5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium](/img/structure/B13364204.png)
![3-[(Methylsulfanyl)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364206.png)
![N-(4-chlorobenzyl)-2-{[2-methyl-1-(3-methylbutyl)-4-oxo-1,4-dihydropyridin-3-yl]oxy}acetamide](/img/structure/B13364212.png)
![(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13364219.png)


![(4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B13364235.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364242.png)

![5-(aminosulfonyl)-2-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B13364250.png)
